molecular formula C9H9N3O2 B2995643 Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate CAS No. 174903-38-9

Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate

Cat. No.: B2995643
CAS No.: 174903-38-9
M. Wt: 191.19
InChI Key: JHUAMEKJJNCMLD-UHFFFAOYSA-N
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Description

Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate (CAS 174903-38-9) is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . It belongs to the class of benzotriazole derivatives, which are recognized as privileged structures in medicinal chemistry and versatile scaffolds in organic synthesis . The 1H-benzo[d][1,2,3]triazole (BT) moiety can act as a synthetic auxiliary or a good leaving group in various reactions, facilitating the design of novel pharmacologically active compounds and complex heterocyclic systems . Researchers value this methyl ester derivative as a key synthetic intermediate. Benzotriazole acetates are frequently utilized in the synthesis of diverse molecular libraries, including antimicrobial agents such as 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones and novel oxazolidinone derivatives that have shown potent activity against resistant Gram-positive bacterial strains . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(benzotriazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-12-8-5-3-2-4-7(8)10-11-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUAMEKJJNCMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles with high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved safety, scalability, and reproducibility. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The compound can also interact with nucleic acids and proteins, modulating their functions and pathways. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Ester vs. Amide: The methyl ester group in the parent compound enhances reactivity in nucleophilic substitution reactions compared to amide derivatives (e.g., Compound 49), making it preferable for synthetic applications . Aryl Groups: Derivatives with aryl amides (e.g., Compound 49, 73) demonstrate enhanced pharmacological activity due to improved hydrophobic interactions with biological targets .

Key Insights:

  • The parent methyl ester lacks direct biological data in the provided evidence but serves as a precursor to pharmacologically active amides and hydrazides.
  • Amide derivatives (e.g., Compound 49, 73) show superior bioavailability and target engagement due to hydrogen-bonding capabilities of the amide group .
  • The chloro-substituted ester () may exhibit altered pharmacokinetics due to increased lipophilicity.

Table 3: Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
This compound Not reported Organic solvents Stable under inert conditions
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid 162–164 DMSO, DMF Hygroscopic

Key Notes:

  • Esters are generally more reactive than amides but less stable in aqueous environments.
  • Chloro-substitution () may enhance thermal stability due to electron-withdrawing effects.

Biological Activity

Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 174903-38-9

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,2,3]triazole with acetic anhydride in the presence of a suitable catalyst. This method has been optimized to yield high purity and good yields of the target compound.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance:

  • In vitro assays demonstrated significant antiproliferative effects against several human cancer cell lines. The compound exhibited half-maximal inhibitory concentration (IC50) values ranging from 1.2 to 2.4 nM against three different cancer cell lines, comparable to doxorubicin, a well-known chemotherapeutic agent .

The compound is believed to exert its anticancer effects primarily through:

  • Histone Deacetylase Inhibition : this compound was identified as a potential histone deacetylase inhibitor with an IC50 value of 9.4 μM. This inhibition leads to altered gene expression that can induce apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, which can cause oxidative stress and subsequent DNA damage in cancer cells .

Anti-inflammatory Activity

Recent studies have also indicated that derivatives of triazole compounds exhibit anti-inflammatory properties. For example:

  • Compounds related to this compound were evaluated for their ability to reduce nitric oxide (NO) production in LPS-stimulated BV2 microglial cells. The findings suggested that these compounds could potentially serve as anti-inflammatory agents .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

StudyFindings
Study on Cancer Cell Lines Demonstrated IC50 values between 1.2 - 2.4 nM against various human cancer cell lines .
Anti-inflammatory Evaluation Showed significant reduction in NO production in LPS-stimulated cells .

Q & A

Q. How can researchers optimize the synthesis yield of Methyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetate and related derivatives?

  • Methodological Answer : The synthesis typically involves N-alkylation of benzotriazole with halogenated esters (e.g., bromoacetate) under reflux conditions. Yields can be optimized by controlling reaction time, temperature, and stoichiometry. For example, using dichloromethane as a solvent and adjusting equivalents of the alkylating agent improved yields to 39–44% in analogous benzotriazole derivatives . Purification via chromatography (e.g., silica gel column) is critical to isolate the desired N-1 isomer, as regioselectivity challenges may arise during alkylation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : FT-IR confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns, while ¹H/¹³C NMR identifies substituent positions and confirms esterification. For instance, methyl protons in the ester group typically appear as a singlet at δ ~3.7 ppm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activities (e.g., antioxidant or anti-inflammatory)?

  • Methodological Answer :
  • Antioxidant Activity : Use the Griess reaction assay to measure nitric oxide scavenging. Derivatives like 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide showed IC₅₀ values comparable to ascorbic acid in radical scavenging .
  • Anti-inflammatory Activity : Employ the carrageenan-induced paw edema model in rats. Measure edema volume reduction using a plethysmometer; derivatives such as 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-p-tolylacetamide exhibited ~60% inhibition compared to diclofenac sodium .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The carboxylate group in related compounds (e.g., 2-(1H-benzotriazol-1-yl)acetic acid) acts as a flexible ligand to coordinate with metal ions (e.g., Zn²⁺), forming MOFs. Structural characterization via X-ray crystallography (e.g., µ-oxalato-bridged complexes) reveals coordination geometry and topology. Thermal stability and porosity can be assessed using TGA and BET analysis .

Q. What computational strategies are effective for target identification and mechanism elucidation?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., histone deacetylase or α₁A-adrenoceptor). For example, docking studies with 3G9k protein identified binding affinities of benzotriazole derivatives .
  • DFT Calculations : Apply B3LYP/6-311G+(d,p) methods to analyze electronic properties (e.g., HOMO-LUMO gaps) and solvatochromic behavior, which correlate with bioactivity .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Perform comparative SAR studies by systematically varying substituents (e.g., electron-withdrawing vs. donating groups). For example, anti-inflammatory activity in N-arylacetamide derivatives depends on para-substituents (e.g., -OH or -CH₃), with p-tolyl groups enhancing lipophilicity and membrane penetration . Validate hypotheses using dual assays (e.g., in vitro enzymatic inhibition and cell-based proliferation assays) .

Q. What strategies enhance regioselectivity in N-alkylation reactions of benzotriazole derivatives?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-1 alkylation over N-2 due to stabilization of transition states.
  • Microwave Irradiation : Accelerates reaction kinetics, improving regioselectivity and yield (e.g., 1,2,4-triazole derivatives synthesized in 85% yield under microwave conditions) .
  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyl carbamate) to direct alkylation .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationReflux alkylation, chromatography
Structural CharacterizationFT-IR, NMR, MS, X-ray crystallography
Biological EvaluationGriess assay, paw edema model
Computational AnalysisMolecular docking, DFT calculations
MOF DesignCoordination chemistry, TGA/BET

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